molecular formula C17H14BrN3O3S B2393165 5-bromo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide CAS No. 392288-43-6

5-bromo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide

Cat. No.: B2393165
CAS No.: 392288-43-6
M. Wt: 420.28
InChI Key: NHTNZKBIOZDLKH-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide is a synthetic small molecule with a molecular formula of C17H14BrN3O3S and a molecular weight of 404.28 g/mol. This complex heterocyclic compound features a fused thienopyrazole core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities. Compounds based on the thieno[2,3-b]pyridine and related heterocyclic frameworks have demonstrated significant potential in pharmaceutical research, exhibiting various pharmacological properties including anticancer , antiviral , and anti-inflammatory activities . The structural architecture of this molecule, incorporating both bromofuran and methoxyphenyl pharmacophores, suggests potential as a key intermediate in organic synthesis and drug discovery programs. Researchers can utilize this compound as a versatile building block for the development of novel therapeutic agents, particularly in the synthesis of more complex heterocyclic systems such as pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and other fused ring structures with enhanced biological activity profiles . The presence of multiple heterocyclic systems and functional groups provides potential interaction sites for biological targets, including kinase enzymes which are often implicated in disease pathways. This product is provided for research purposes only and is strictly intended for laboratory use by qualified professionals. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult relevant safety data sheets and implement appropriate safety protocols when handling this compound.

Properties

IUPAC Name

5-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S/c1-23-11-4-2-10(3-5-11)21-16(12-8-25-9-13(12)20-21)19-17(22)14-6-7-15(18)24-14/h2-7H,8-9H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTNZKBIOZDLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(O4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the furan-2-carboxamide moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-bromo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Pyrazole-Based Sulfonamides ()

Compounds 17 and 18 from Molecules (2013) share a pyrazole core but differ in substituents and appended moieties:

Property Target Compound Compound 17 Compound 18
Core Structure Thieno[3,4-c]pyrazole Pyrazoline Pyrazoline
Position 3 Subst. 5-Bromofuran-2-carboxamide 4-Chlorophenyl 4-Methoxyphenyl
Position 1 Subst. - Benzenesulfonamide Benzenesulfonamide
Melting Point (°C) Not Reported 129–130 160–161
Synthetic Yield (%) Not Reported 82.4 84.3

Key Differences :

  • The target compound’s thienopyrazole core offers distinct electronic and steric properties compared to the pyrazoline in compounds 17/16.
  • The carboxamide group in the target contrasts with the sulfonamide in 17/18, which may alter solubility and hydrogen-bonding capacity .
  • The 4-methoxyphenyl group in compound 18 matches the target’s aryl substituent, suggesting similar electron-donating effects, whereas compound 17’s 4-chlorophenyl is electron-withdrawing.

Dihydropyridine Derivatives ()

AZ257 and AZ331 (dihydropyridines with furyl groups) share a furan carboxamide motif but differ significantly in core structure:

Property Target Compound AZ257 AZ331
Core Structure Thieno[3,4-c]pyrazole 1,4-Dihydropyridine 1,4-Dihydropyridine
Substituents Bromofuran, methoxyphenyl Bromophenyl, thioether, cyano Methoxyphenyl, thioether, cyano
Functional Groups Carboxamide Carboxamide, thioether, cyano Carboxamide, thioether, cyano

Key Differences :

  • Dihydropyridines (e.g., AZ257/AZ331) are classically associated with calcium channel modulation, while thienopyrazoles may target different pathways.
  • The thioether and cyano groups in AZ257/AZ331 introduce additional reactivity and polarity compared to the target compound .

Furan Carboxamide Derivatives ()

The compound 5-Bromo-N-(2,2,2-trichloro-1-(3-(m-tolyl)thioureido)ethyl)furan-2-carboxamide shares the 5-bromofuran-2-carboxamide group but diverges in other substituents:

Property Target Compound Compound
Core Structure Thieno[3,4-c]pyrazole Trichloroethyl-thioureido
Aryl Substituent 4-Methoxyphenyl m-Tolyl
Additional Groups - Trichloroethyl, thioureido

Key Differences :

  • The m-tolyl substituent (methyl-substituted phenyl) in the analog may confer lower solubility compared to the target’s 4-methoxyphenyl group .

Data Tables for Quick Reference

Table 1: Substituent Comparison Across Analogs

Compound Core Structure Key Substituents Functional Groups
Target Thieno[3,4-c]pyrazole 4-Methoxyphenyl, 5-bromofuran Carboxamide
Compound 17 Pyrazoline 4-Chlorophenyl, benzenesulfonamide Sulfonamide, C=O
AZ257 Dihydropyridine Bromophenyl, thioether, cyano Carboxamide, thioether, cyano
Trichloroethyl m-Tolyl, thioureido Bromofuran, trichloroethyl

Table 2: Physicochemical Properties

Compound Melting Point (°C) Synthetic Yield (%) Notable Features
Compound 17 129–130 82.4 Chlorophenyl, sulfonamide
Compound 18 160–161 84.3 Methoxyphenyl, sulfonamide
Target Not Reported Not Reported Bromofuran, thienopyrazole

Biological Activity

5-bromo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide is a synthetic compound belonging to the class of thienopyrazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thienopyrazole core and a furan-2-carboxamide moiety. The presence of bromine and methoxy groups contributes to its unique chemical reactivity and biological profile.

Property Value
IUPAC Name This compound
Molecular Formula C19H16BrN3O3S
Molecular Weight 426.31 g/mol
CAS Number 958962-27-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activity, potentially affecting signaling pathways related to cell growth and survival.
  • Cell Cycle Arrest : Studies suggest that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Properties

Research indicates that thienopyrazole derivatives exhibit significant anticancer activity. A study on pyrazole derivatives demonstrated their efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of proliferation.

  • IC50 Values : Some derivatives have shown IC50 values comparable to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are supported by its ability to reduce nitric oxide (NO) production in macrophages and inhibit pro-inflammatory cytokines such as TNF-α. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Thienopyrazole derivatives have also been evaluated for their antimicrobial properties. Preliminary studies indicate that this compound exhibits moderate antibacterial activity against several strains.

Case Studies

  • Antitumor Activity Study : A recent investigation assessed the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of approximately 10 µM.
  • Inflammation Model Study : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly decreased levels of inflammatory markers compared to the control group.

Q & A

Q. Table 1: Key Synthetic Intermediates

StepIntermediateYield (%)Purity (HPLC)
1Thienopyrazole core6592%
2Brominated analog7895%
3Final product4398%
Data adapted from multi-step synthesis protocols .

Q. Table 2: Biological Activity Comparison

TargetAssay TypeResult (vs. Control)
COX-2Fluorescence75% inhibition at 10 µM
EGFR KinaseRadioactiveIC₅₀ = 8.7 µM
S. aureusDisk diffusion14 mm inhibition zone
Data from pilot screening studies .

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